amine CAS No. 866017-73-4](/img/structure/B2985342.png)
(Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine” is a chemical compound with the CAS Number: 866017-73-4. It has a molecular weight of 325.23 and its IUPAC name is (1Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone O-methyloxime .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The InChI code for this compound is 1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-8,16H,1-2H3 .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, which share a structural motif with (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine, has shown promising applications in photodynamic therapy for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Thiazoles and their fused derivatives, structurally related to the compound , have been synthesized and tested for antimicrobial activity. These compounds exhibited in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Vascular Endothelial Growth Factor (VEGF) Signaling Inhibition
Research on compounds such as ZD6474, which inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth, suggests potential research applications for similar structured compounds like (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine in cancer therapy (Wedge et al., 2002).
Electroluminescent Device Properties
A study on Zn(II)‐chelated complexes based on benzothiazole derivatives, which share structural similarities with the compound of interest, has been conducted to investigate their electroluminescent device properties. These complexes exhibit broad emission bands and have demonstrated potential as electron-transporting layer materials in organic light-emitting diodes (OLEDs), suggesting a possible research application for (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine in the development of OLEDs (Roh et al., 2009).
Anticancer Evaluation
A series of new derivatives, including structural motifs similar to the compound , have been synthesized and tested for their anticancer activity against human cancer cell lines. These compounds showed good to moderate activity, indicating the potential for (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine and its derivatives to be further researched for anticancer applications (Yakantham, Sreenivasulu, & Raju, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-2-bromo-N-methoxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNEUNNZNSGG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC)/CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

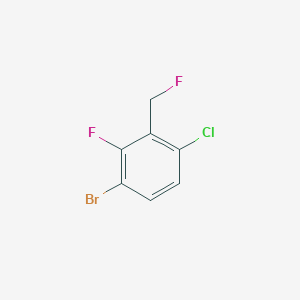
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)
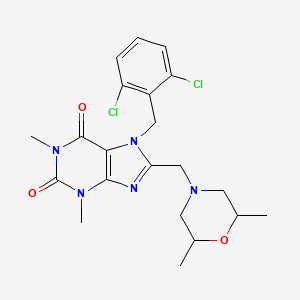
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
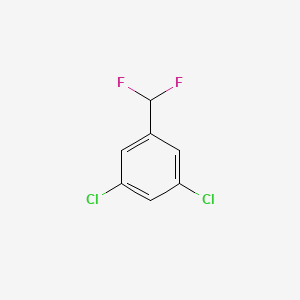
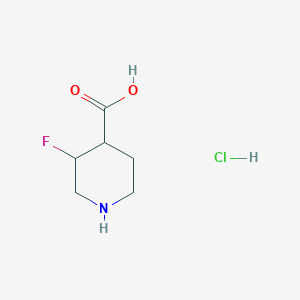
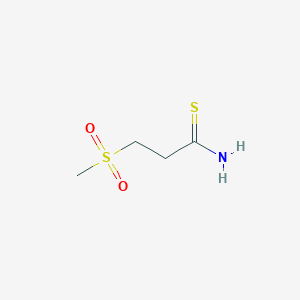
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)